5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid (5-F-6HNA) is a novel compound with potential applications in scientific research. It is a derivative of nicotinic acid, a form of vitamin B3, and is composed of a 3-carboxy-5-fluorophenyl group linked to a 6-hydroxynicotinic acid moiety. 5-F-6HNA has been used in a variety of research applications, ranging from biochemical and physiological studies to drug design and development. In
Scientific Research Applications
5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme nicotinic acid phosphoribosyltransferase (NAPRTase) to study its mechanism of action. Additionally, 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% has been used to study the effect of nicotinic acid on the expression of genes involved in lipid metabolism and inflammation. Furthermore, 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% has been used as a scaffold for drug design, as it can be used to create novel compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% is not yet fully understood. However, it is thought to work by activating the G-protein coupled receptor GPR109A, which is involved in the regulation of glucose and lipid metabolism. Activation of this receptor leads to increased production of nicotinic acid adenine dinucleotide (NAAD) and nicotinic acid adenine dinucleotide phosphate (NAADP), which in turn activate enzymes involved in fatty acid oxidation and lipolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% are still being studied. However, it is thought to have a number of beneficial effects, such as reducing blood glucose levels, reducing cholesterol levels, and reducing inflammation. Additionally, 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, it is non-toxic and has low bioavailability, making it safe to use in laboratory experiments. However, there are some limitations to using 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments. For example, it is not soluble in organic solvents, and it is not very stable in acidic or basic solutions.
Future Directions
There are a number of potential future directions for the use of 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95%. For example, further research is needed to understand the mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% and its effects on gene expression. Additionally, further research is needed to explore the potential therapeutic applications of 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% and its derivatives. Finally, further research is needed to understand the biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% and its derivatives.
Synthesis Methods
The synthesis of 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95% is achieved through a three-step process. First, the starting material, 3-hydroxy-5-fluorobenzoic acid, is reacted with potassium hydroxide in aqueous ethanol to form the intermediate, 5-fluoro-3-hydroxybenzoic acid. This intermediate is then treated with aqueous sodium nitrite to form 5-fluoro-3-nitrobenzoic acid. Finally, the nitrobenzoic acid is reduced with sodium borohydride to yield 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid, 95%.
properties
IUPAC Name |
5-(3-carboxy-5-fluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-9-2-6(1-7(3-9)12(17)18)10-4-8(13(19)20)5-15-11(10)16/h1-5H,(H,15,16)(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXKSKJPJQVROG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687872 |
Source
|
Record name | 5-(3-Carboxy-5-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-80-8 |
Source
|
Record name | 5-(3-Carboxy-5-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.